molecular formula C6H7BrS B1278559 3-Bromo-2,4-dimethylthiophene CAS No. 79485-96-4

3-Bromo-2,4-dimethylthiophene

Cat. No. B1278559
CAS RN: 79485-96-4
M. Wt: 191.09 g/mol
InChI Key: FJAWMIOGPDVYID-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylthiophene is a chemical compound with the molecular formula C6H7BrS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In one example, 2-bromo-3,3,3-trifluoropropene and benzylthiols underwent an SN2’ mechanism to produce 2-bromo-3,3-difluoroallyl benzyl sulfide .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4-dimethylthiophene has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Thiophene derivatives are involved in various chemical reactions. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

    Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .

    Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic light-emitting diodes (OLEDs) .

    Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the development of organic field-effect transistors .

    Pharmaceutical Industry

    • Thiophene-based drugs are used in the pharmaceutical industry .
    • For example, Suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine , a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

    Synthetic Chemistry

    • Thiophene derivatives are synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • These synthetic methods are significant for the production of thiophene derivatives .
  • Synthesis of Other Chemicals
    • “3-Bromo-2,4-dimethylthiophene” can be used as a starting material in the synthesis of other chemicals .
    • For example, it can be used in the synthesis of "3-bromo-4,5-dimethylthiophene-2-carbaldehyde" .

Safety And Hazards

While specific safety and hazard information for 3-Bromo-2,4-dimethylthiophene is not available, it’s important to handle all chemical substances with care and take necessary precautions .

Future Directions

The future directions of research on 3-Bromo-2,4-dimethylthiophene and other thiophene derivatives could involve exploring their potential applications in medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

3-bromo-2,4-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-4-3-8-5(2)6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAWMIOGPDVYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442719
Record name 3-Bromo-2,4-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dimethylthiophene

CAS RN

79485-96-4
Record name 3-Bromo-2,4-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Irie, K Sakemura, M Okinaka… - The Journal of Organic …, 1995 - ACS Publications
Bis (2, 4-dimethyl-5-phenylthiophene-3-yl) perfluorocyclopentenes having hydrogen, methoxy, diethylamino, or cyano substituents at para-positions of the phenyl groups were …
Number of citations: 511 pubs.acs.org
K Higashiguchi, K Matsuda, M Matsuo… - … of Photochemistry and …, 2002 - Elsevier
Photochromic reactivity of a dithienylethene dimer, 5-(2-(3,4-dimethyl-2-thienyl))-3,3,4,4,5,5-hexafluorocyclopent-1-enyl-2-(2-(2,4-dimethyl-3-thienyl))-3,3,4,4,5,5-hexafluorocyclopent-1-…
Number of citations: 43 www.sciencedirect.com
A De Meijere, L Zhao, VN Belov, M Bossi… - … A European Journal, 2007 - Wiley Online Library
An excess of bis‐1,3‐(4‐iodophenyl)bicyclo[1.1.1]pentane, prepared in 63 % yield by iodination of 1,3‐diphenylbicyclo[1.1.1]pentane, was selectively mono‐coupled with 9‐ethynyl‐1,5‐…
H Nakashima, M Irie - Macromolecular Chemistry and Physics, 1999 - Wiley Online Library
Silsesquioxanes having 1‐(2‐methoxy‐1‐benzothiophen‐3‐yl)‐2‐[5‐(4‐butylphenyl)‐2, 4‐dimethylthiophen‐3‐yl]perfluorocyclopentenes as the pendant groups were synthesized. …
Number of citations: 41 onlinelibrary.wiley.com
K Kinashi, T Kotake, Y Ono, K Ishida, Y Ueda - Optical Materials, 2009 - Elsevier
The photoswitching behavior of a diarylethene/glass/bisazomethine (DE/glass/BAE) three-layered structure was investigated. Upon UV light irradiation of 300nm, DE in the three-…
Number of citations: 7 www.sciencedirect.com
M Takeshita, E Mizukami, K Murakami… - European Journal of …, 2014 - Wiley Online Library
Two types of diarylethene, each of which contains a naphthalene and a thiophene ring, were synthesized, and their photochromic properties were studied. The photochromic properties …
HJ Bertram, M Güntert, R Hopp, H Sommer… - Natural Product …, 1993 - Taylor & Francis
Application of the Base-catalyzed Halogen Dance (BCHD) Reaction to the Synthesis of Naturally Occurring Dimethylthienyl Disulfid Page 1 Natural Product Letters Volume 3(3), pp. 219-…
Number of citations: 1 www.tandfonline.com

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